molecular formula C14H20N2OS B11813586 1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11813586
M. Wt: 264.39 g/mol
InChI Key: FBCMPBOGELIZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 2-(2-(ethylthio)pyridin-3-yl)piperidine with ethanone under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent . The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • 1-(2-(2-(Methylthio)pyridin-3-yl)piperidin-1-yl)ethanone
  • 1-(2-(2-(Propylthio)pyridin-3-yl)piperidin-1-yl)ethanone

Uniqueness

1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific ethylthio substitution, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes .

Properties

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

1-[2-(2-ethylsulfanylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C14H20N2OS/c1-3-18-14-12(7-6-9-15-14)13-8-4-5-10-16(13)11(2)17/h6-7,9,13H,3-5,8,10H2,1-2H3

InChI Key

FBCMPBOGELIZCW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC=N1)C2CCCCN2C(=O)C

Origin of Product

United States

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